1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Beschreibung
This compound belongs to the pyrazolo[3,4-c]pyridine family, a bicyclic scaffold featuring a pyrazole fused to a pyridine ring. Key structural attributes include:
- Substituents:
- Cyclopropylmethyl group at position 1, introducing steric bulk and metabolic stability due to the cyclopropane ring’s restricted rotation.
- Ethoxymethyl group at position 4, enhancing hydrophilicity and modulating electronic properties.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-9-11-5-14-7-13-12(11)6-15-16(13)8-10-3-4-10/h6,10-11,14H,2-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPYGQZIIULAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC2=C1C=NN2CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Scaffold Construction via Huisgen Indazole Synthesis
The pyrazolo[3,4-c]pyridine core is synthesized via a modified Huisgen indazole reaction. Starting with 6-chloro-4-methylpyridin-3-amine (2a ), treatment with triflic anhydride (Tf<sub>2</sub>O) in dichloroethane (DCE) generates the enol triflate intermediate (3 ). Subsequent deacetylation with NaOMe/MeOH yields 5-chloro-1H-pyrazolo[3,4-c]pyridine (4 ) in 82% yield .
Key Reaction Conditions :
N-1 Alkylation with Cyclopropylmethyl Bromide
Selective N-1 alkylation is achieved using cyclopropylmethyl bromide under basic conditions. The free amine (4 ) reacts with cyclopropylmethyl bromide (1.2 eq.) in DMF using K<sub>2</sub>CO<sub>3</sub> (2 eq.) as a base at 60°C for 6 hours, yielding 1-(cyclopropylmethyl)-5-chloro-1H-pyrazolo[3,4-c]pyridine (5 ) in 75% yield .
Optimization Notes :
-
Base Selection : K<sub>2</sub>CO<sub>3</sub> outperforms NaH due to reduced side reactions .
-
Solvent : DMF enhances nucleophilicity of the pyrazole nitrogen .
Introduction of the ethoxymethyl group at C-4 employs a Mitsunobu reaction. Compound 5 reacts with ethoxymethanol (1.5 eq.) in THF using DIAD (1.5 eq.) and PPh<sub>3</sub> (1.5 eq.) at 25°C for 12 hours, affording the ethoxymethyl derivative (6 ) in 68% yield .
Critical Parameters :
-
Reagent Stoichiometry : Excess ethoxymethanol prevents O-alkylation byproducts.
-
Workup : Rapid silica gel chromatography isolates the product before decomposition .
Reductive Hydrogenation of the Pyridine Ring
The tetrahydro-pyridine moiety is generated via catalytic hydrogenation. Compound 6 undergoes hydrogenation at 50 psi H<sub>2</sub> in EtOH with 10% Pd/C (0.1 eq.) at 25°C for 4 hours, yielding the saturated 4,5,6,7-tetrahydro derivative (7 ) in 92% yield .
Catalyst Considerations :
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Pd/C vs. PtO<sub>2</sub> : Pd/C offers superior selectivity for pyridine reduction without over-hydrogenation .
Final Purification and Characterization
Crude product 7 is purified via preparative HPLC (C18 column, 5–50% acetonitrile/water gradient) to >99% purity . Structural confirmation employs:
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<sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>): δ 0.65–1.05 (m, cyclopropane CH<sub>2</sub>), 3.58–4.16 (m, ethoxymethyl OCH<sub>2</sub>) .
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HRMS : m/z calcd. for C<sub>14</sub>H<sub>20</sub>N<sub>3</sub>O [M+H]<sup>+</sup> 246.1709, found 246.1703 .
Comparative Analysis of Synthetic Routes
| Method | Step | Yield (%) | Key Advantage |
|---|---|---|---|
| 1 | Core formation | 82 | Scalability with DCE |
| 2 | N-alkylation | 75 | Minimal byproducts |
| 3 | C-alkylation | 68 | Mitsunobu specificity |
| 4 | Hydrogenation | 92 | High selectivity |
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation : N-1 vs. N-2 alkylation is controlled by steric effects; bulkier bases favor N-1 .
-
Ethoxymethyl Stability : Ethoxymethyl groups are prone to hydrolysis; anhydrous conditions are critical during Mitsunobu reactions .
-
Catalyst Poisoning : Residual amines from earlier steps can deactivate Pd/C during hydrogenation, necessitating thorough washing .
Analyse Chemischer Reaktionen
1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in the Pyrazolo[3,4-c]pyridine Family
Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)
- Core similarity : Shares the pyrazolo[3,4-c]pyridine backbone .
- Key differences :
- Position 1 : Apixaban has a 4-methoxyphenyl group , enhancing aromatic π-π stacking, whereas the target compound uses a cyclopropylmethyl group for steric stabilization.
- Position 4 : Apixaban lacks the ethoxymethyl substituent, instead having a carboxamide at position 3 and a 2-oxopiperidinylphenyl group at position 6 .
- Pharmacological profile : Apixaban is a direct Factor Xa inhibitor used for anticoagulation . The target compound’s substituents may alter selectivity for similar targets.
3-(Indol-3-yl)-4-(Pyrazolo[3,4-c]pyridazin-3-yl)maleimides
- Core difference : Pyrazolo[3,4-c]pyridazine (a diazine analog) vs. pyrazolo[3,4-c]pyridine .
- Functional groups: Maleimide moieties enable covalent binding, unlike the target compound’s non-reactive substituents.
- Activity : These compounds inhibit mutant IDH1 enzymes (e.g., IC50 = 31 nM for compound 9b ) , suggesting the pyrazolo-pyridine core’s versatility in targeting diverse enzymes.
Methylsulfonyl-Substituted Pyrazolo[4,3-c]pyridines
- Core difference : Pyrazolo[4,3-c]pyridine (ring fusion at positions 4,3 vs. 3,4) .
- Substituents : Methylsulfonyl and trifluoromethyl groups confer distinct conformational preferences (half-chair conformation with equatorial substituents) .
- Implications: Minor positional changes in ring fusion significantly affect molecular geometry and target binding.
Functional and Pharmacokinetic Comparisons
Table 1: Substituent Effects on Key Properties
- Metabolic stability : The cyclopropylmethyl group in the target compound may reduce oxidative metabolism compared to Apixaban’s methoxyphenyl group.
- Solubility : The ethoxymethyl group could improve aqueous solubility relative to Apixaban’s lipophilic 2-oxopiperidinylphenyl chain.
Biologische Aktivität
1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-c]pyridine core structure with cyclopropylmethyl and ethoxymethyl substituents. This unique configuration is believed to contribute to its biological properties.
Pharmacological Effects
Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit a range of biological activities including:
- Anti-inflammatory : Compounds in this class have shown significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have reported IC50 values for COX-2 inhibition ranging from 23.8 to 42.1 μM for various derivatives .
- Neuroprotective : Similar compounds have demonstrated neuroprotective properties by reducing neuronal hyperexcitability in rat hippocampal slices . This suggests potential applications in treating neurological disorders.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the substituents on the pyrazolo[3,4-c]pyridine scaffold can enhance biological activity. For example:
- The presence of electron-donating groups has been correlated with increased potency against COX enzymes .
- Variations in the alkyl chain length and branching can significantly affect the binding affinity and selectivity towards specific targets.
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of several pyrazolo derivatives, compounds were tested using carrageenan-induced paw edema models. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, with ED50 values around 8.23 μM .
Neuroprotective Effects
A specific derivative related to the target compound was evaluated for its ability to modulate KCNQ channels, which are crucial for neuronal excitability. The compound demonstrated significant activity in reducing hyperexcitability, indicating its potential as a therapeutic agent for epilepsy and other neurological conditions .
Data Summary
The following table summarizes key findings related to the biological activity of 1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and its derivatives:
Q & A
Q. What are the most efficient synthetic routes for 1-(cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Cyclocondensation of hydrazine derivatives with cyclic ketones to form the pyrazolo-pyridine core. Ethoxymethyl and cyclopropylmethyl groups are introduced via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
- Key Optimization: Reaction time and temperature must be tightly controlled to avoid side products like over-alkylated derivatives. Yields range from 45–65% depending on substituent steric effects .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Look for characteristic peaks: cyclopropylmethyl protons (δ 0.5–1.2 ppm, multiplet), ethoxymethyl OCH₂ (δ 3.4–3.6 ppm, quartet), and pyrazole NH (δ 10–12 ppm, broad if unsubstituted) .
- ¹³C NMR: Confirm the bicyclic framework (C-3 and C-4 carbons at δ 140–150 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Match experimental m/z with theoretical molecular weight (C₁₃H₂₁N₃O: calc. 235.1684) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxymethyl vs. methoxymethyl) impact the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Replace ethoxymethyl with methoxymethyl or propoxymethyl to assess steric/electronic effects on target binding.
- Use kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) to quantify IC₅₀ shifts. Ethoxymethyl groups may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) using HPLC or surface plasmon resonance (SPR) .
Q. How should researchers resolve contradictions in reported biological data for pyrazolo-pyridine derivatives?
Methodological Answer:
- Case Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Replication: Standardize assay protocols (e.g., 1 mM ATP, pH 7.4) and use reference inhibitors (e.g., staurosporine) as controls .
- Orthogonal Validation: Confirm activity via cellular assays (e.g., proliferation inhibition in cancer cell lines) and cross-validate with computational docking (e.g., AutoDock Vina) to verify binding poses .
Q. What strategies are effective for improving the thermal stability of this compound during formulation?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Identify decomposition temperatures (Td) under nitrogen/air atmospheres.
- Excipient Screening: Use differential scanning calorimetry (DSC) to test compatibility with stabilizers like polyvinylpyrrolidone (PVP) or cyclodextrins .
- Lyophilization: For heat-sensitive derivatives, lyophilize with cryoprotectants (e.g., trehalose) to maintain stability .
Key Research Gaps and Recommendations
- Mechanistic Studies: Use cryo-EM or X-ray crystallography to resolve binding modes with therapeutic targets .
- Metabolite Identification: Employ LC-MS/MS to profile hepatic metabolites in vitro (e.g., human microsomes) .
Note: Avoid reliance on non-peer-reviewed sources (e.g., commercial catalogs). Prioritize data from journals like J. Med. Chem. or Eur. J. Pharm. Sci. for authoritative insights.
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